N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5 and a 4-fluorophenyl group at position 2. The triazole is linked via a methylene bridge to an adamantane-1-carboxamide moiety. The adamantane group confers rigidity and lipophilicity, while the fluorophenyl and sulfanyl substituents modulate electronic properties and binding interactions.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4OS/c1-2-3-8-31-23-28-27-21(29(23)20-6-4-19(25)5-7-20)15-26-22(30)24-12-16-9-17(13-24)11-18(10-16)14-24/h4-7,16-18H,2-3,8-15H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMMYDUCNCDDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of an adamantane core, a triazole ring, and a butylthio and fluorophenyl substituent. The synthesis typically involves several steps:
- Formation of the Triazole Ring : Achieved through the cyclization of hydrazine derivatives with carbon disulfide.
- Substitution Reactions : Incorporation of the butylthio and 4-fluorophenyl groups via nucleophilic substitution reactions.
- Final Coupling : The triazole derivative is coupled with adamantane-1-carboxylic acid derivatives to yield the target compound.
The final product can be represented by the following structural formula:
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may act on specific receptors associated with neurotransmission or immune responses, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain triazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | >98% compared to Rifampicin | |
| Anticancer | MCF-7 (Breast Cancer) | 27.3 | |
| Anticancer | HCT116 (Colon Cancer) | 6.2 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For example, structural analogs showed IC50 values ranging from 6.2 μM to 43.4 μM against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction through inhibition of specific metabolic pathways critical for cancer cell survival.
Case Studies
Case Study 1: Antimicrobial Screening
A series of triazole derivatives were synthesized and screened against Mycobacterium tuberculosis. While many derivatives were less active than rifampicin, some demonstrated significant inhibition, suggesting potential as antituberculosis agents.
Case Study 2: Cytotoxicity Assessment
In vitro studies on MCF-7 and HCT116 cell lines revealed that certain structural modifications in triazole derivatives enhanced their cytotoxicity. These findings support further exploration into structure-activity relationships to optimize therapeutic efficacy.
Comparison with Similar Compounds
Structural Analog 1: N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Key Differences: The triazole core is substituted with a benzyl group at position 4 and a (4-fluorophenyl)methylsulfanyl group at position 3. The (4-fluorophenyl)methylsulfanyl group adds steric hindrance compared to the simpler butylsulfanyl chain in the target compound.
- Pharmacological Implications : Increased molecular weight (estimated >500 Da) may reduce blood-brain barrier permeability compared to the target compound .
Structural Analog 2: N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Key Differences :
- The butylsulfanyl group is branched (butan-2-yl) instead of linear.
- A butyl group replaces the 4-fluorophenyl at position 4.
- Impact: Branching may improve metabolic stability by resisting oxidative enzymes.
- Pharmacokinetic Profile : Higher logP due to the aliphatic butyl group could enhance membrane permeability but decrease aqueous solubility .
Structural Analog 3: 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide
- Key Differences :
- The triazole is replaced with an indazole ring.
- The linker between adamantane and the heterocycle is a carboxamide instead of a methylene bridge.
- Impact : Indazole’s larger aromatic system may enhance binding to targets requiring planar interactions (e.g., kinase inhibitors). The carboxamide linker could participate in hydrogen bonding, unlike the methylene bridge in the target compound.
- Therapeutic Relevance : Indazole derivatives are explored in oncology and neurology, suggesting divergent applications compared to triazole-based analogs .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Adamantane’s Role : The adamantane moiety consistently improves binding to hydrophobic targets across analogs, but its rigidity may limit conformational adaptability in flexible binding sites .
- Fluorophenyl vs. Other Halogens : Fluorine’s electron-withdrawing effects enhance metabolic stability compared to bromine-containing analogs (e.g., ’s 5-(3-bromophenyl) derivatives), which are more lipophilic but prone to oxidative degradation .
- Sulfanyl Group Variations : Butylsulfanyl chains balance lipophilicity and steric effects, whereas methylsulfanyl (e.g., in ’s compounds) may improve solubility but reduce target residence time .
Preparation Methods
Thiosemicarbazide Intermediate Preparation
A mixture of 4-fluorophenylhydrazine (1.0 equiv) and butyl isothiocyanate (1.2 equiv) in ethanol undergoes reflux for 6–8 hours to yield N-(4-fluorophenyl)-N'-butylthiosemicarbazide. Purification via recrystallization (ethanol/water) affords the intermediate in 78–85% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 7 hours |
| Yield | 82% (average) |
Cyclocondensation to Form the Triazole Core
The thiosemicarbazide is treated with formic acid (85%) under microwave irradiation (150°C, 20 min), inducing cyclodehydration to form 5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazole. Microwave synthesis enhances reaction efficiency, reducing side product formation.
Optimized Cyclization Parameters:
| Parameter | Value |
|---|---|
| Reagent | Formic acid (85%) |
| Energy Input | 300 W microwave |
| Temperature | 150°C |
| Time | 20 minutes |
| Yield | 89% |
Amidation with Adamantane-1-Carbonyl Chloride
Synthesis of Adamantane-1-Carbonyl Chloride
Adamantane-1-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) under reflux (70°C, 4 hours). Excess SOCl₂ is removed under vacuum to yield the acid chloride.
Coupling Reaction
The aminomethyl-triazole (1.0 equiv) is dissolved in dichloromethane (DCM) and reacted with adamantane-1-carbonyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours.
Amidation Optimization:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 68% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent. The target compound elutes at Rf = 0.42 (TLC visualization under UV 254 nm).
Spectroscopic Validation
Key Spectral Data:
| Technique | Data (δ in ppm) |
|---|---|
| ¹H NMR (CDCl₃) | 1.28 (t, 3H, -SCH₂CH₂CH₂CH₃), 1.70–2.10 (m, 15H, adamantane), 4.52 (s, 2H, -CH₂NH-), 7.12–7.45 (m, 4H, Ar-F) |
| ¹³C NMR | 176.8 (C=O), 162.3 (C-F), 136.5–115.2 (aromatic carbons), 40.1 (adamantane bridgehead) |
| IR (cm⁻¹) | 3280 (N-H), 1650 (C=O), 1540 (C=N) |
| HRMS | m/z 484.2345 [M+H]⁺ (calc. 484.2351) |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for producing N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide with high yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically employed. Key steps include:
- Triazole Ring Formation : Cyclocondensation of thiosemicarbazides under reflux conditions using ethanol or DMF as solvents .
- Adamantane Coupling : Amide bond formation between the triazole intermediate and adamantane-1-carboxylic acid using coupling agents like EDC or HATU in dichloromethane .
- Sulfur-Alkylation : Introduction of the butylsulfanyl group via nucleophilic substitution with 1-bromobutane in the presence of K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with adamantane protons appearing as distinct multiplets (δ 1.6–2.2 ppm) and triazole protons as singlets (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 456.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, ensuring >98% for biological assays .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Candida albicans (MIC range: 8–32 µg/mL) and Staphylococcus aureus .
- Enzyme Inhibition : Fluorometric assays targeting fungal lanosterol 14α-demethylase (CYP51) to evaluate antifungal mechanisms .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or adamantane) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Triazole Substituents : Replacing the 4-fluorophenyl group with chlorophenyl () increases antifungal potency but reduces solubility .
- Adamantane Modifications : Adding polar groups (e.g., hydroxyl) improves water solubility but may weaken membrane penetration .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to CYP51, guiding rational design .
Q. What molecular mechanisms underlie its interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition : The triazole moiety chelates heme iron in CYP51, disrupting ergosterol biosynthesis in fungi .
- Receptor Binding : Adamantane’s lipophilicity enhances interaction with viral M2 ion channels (e.g., influenza A), suggesting antiviral potential .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (e.g., Kd = 120 nM for CYP51) .
Q. How can conflicting data on its activity across studies be reconciled?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI vs. EUCAST for MIC determinations) .
- Batch Variability : Assess purity (via HPLC-MS) and stereochemical consistency (X-ray crystallography) to rule out synthesis artifacts .
- Species-Specific Effects : Test across diverse microbial strains (e.g., Aspergillus fumigatus vs. Cryptococcus neoformans) to identify scope limitations .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling :
- ADME Studies : Rodent models measure oral bioavailability (e.g., 40% in mice) and plasma half-life (t₁/₂ = 6.2 h) .
- Tissue Distribution : LC-MS/MS quantifies compound levels in target organs (e.g., lung tissue for antiviral studies) .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes enhance solubility for in vivo applications .
Q. Which strategies improve its physicochemical stability under varying storage conditions?
- Methodological Answer :
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., 210°C) .
- Photostability : UV-accelerated aging tests (ICH Q1B) guide packaging in amber glass to prevent photodegradation .
- Lyophilization : Freeze-drying with trehalose (5% w/v) maintains stability for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
